Rose oxide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methyl-2-(2-methylprop-1-enyl)oxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-8(2)6-10-7-9(3)4-5-11-10/h6,9-10H,4-5,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZCBTSFUTPZVKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCOC(C1)C=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1051771 | |
| Record name | 4-Methyl-2-(2-methylprop-1-en-1-yl)tetrahydro-2H-pyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1051771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, colourless mobile liquid, powerful, distinctive geranium top note | |
| Record name | 2H-Pyran, tetrahydro-4-methyl-2-(2-methyl-1-propen-1-yl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tetrahydro-4-methyl-2-(2-methylpropen-1-yl)pyran | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1246/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
86.00 °C. @ 20.00 mm Hg | |
| Record name | Rose oxide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036097 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
764 mg/L @ 20 °C (exp), Slightly soluble in water; soluble in oils, soluble (in ethanol) | |
| Record name | Rose oxide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036097 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Tetrahydro-4-methyl-2-(2-methylpropen-1-yl)pyran | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1246/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.873-0.877 | |
| Record name | Tetrahydro-4-methyl-2-(2-methylpropen-1-yl)pyran | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1246/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
16409-43-1 | |
| Record name | Rose oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16409-43-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rose oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016409431 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-Pyran, tetrahydro-4-methyl-2-(2-methyl-1-propen-1-yl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Methyl-2-(2-methylprop-1-en-1-yl)tetrahydro-2H-pyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1051771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrahydro-4-methyl-2-(2-methylprop-1-enyl)pyran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.763 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | Rose oxide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036097 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Natural Occurrence and Biosynthesis Research
Plant-Derived Rose Oxide
This compound is a naturally occurring monoterpenoid ether, recognized for its characteristic floral and rosy scent. Its presence is a key contributor to the aromatic profile of several economically important essential oils and plant species.
Distribution in Rosa Species
The occurrence of this compound is not uniform across all species within the Rosa genus. Different rose varieties exhibit considerable variation in the chemical composition of their floral scents, including the presence and concentration of this compound. 4160tuesdays.com For instance, studies on various Iranian Damask rose (Rosa damascena Mill.) cultivars have shown that the content of this compound can range from 0.06% to 0.15% of the total volatile compounds. mdpi.com Comparative analyses of essential oils from Rosa damascena Mill., Rosa alba L., and a hybrid, Rosa № 836/61, have also revealed differences in the proportions of their chemical constituents, including those that contribute decisively to the scent, such as rose oxides. agrojournal.org Research comparing different genotypes of oil-bearing roses further confirms significant variations in the chemical profiles of their essential oils, indicating a genetic basis for these differences. areeo.ac.ir
Factors Influencing Natural Occurrence (e.g., Clonal Selections, Circadian Rhythms)
The natural concentration of this compound in plants is influenced by a combination of genetic and environmental factors.
Clonal Selections: Genetic variations, even within the same species, can lead to significant differences in the chemical composition of essential oils. Studies on clonal selections of Damask rose (Rosa damascena Mill.) have demonstrated considerable variations in the content of citronellol (B86348), a direct precursor to this compound. researchgate.netconsensus.appscispace.com For example, one study found that citronellol content ranged from 20.35% to 44.75% among different clonal selections. researchgate.netscispace.com This variability in precursor availability directly impacts the potential for this compound formation, with certain cultivars being more promising for high yields due to their genetic makeup. mdpi.com
Circadian Rhythms: The emission of volatile organic compounds in many plants, including roses, is known to follow a circadian rhythm, often peaking at specific times of the day to coincide with pollinator activity. While direct research explicitly linking circadian rhythms to this compound production is emerging, studies have shown that the production of reactive oxygen species (ROS) in rose petals exhibits circadian rhythmicity. researchgate.net Furthermore, the expression of genes involved in the biosynthesis of fragrance compounds, such as those in the terpenoid pathway, are often under circadian control. researchgate.netnih.govnih.gov This suggests that the enzymatic processes leading to this compound synthesis are likely also subject to these daily cycles, resulting in fluctuations in its concentration throughout the day and night.
Biosynthetic Pathways and Enzymology in Plants
The formation of this compound in plants is a complex biochemical process involving several precursor molecules and enzymatic transformations. The primary pathway begins with common building blocks of terpenoid synthesis and proceeds through a series of specific reactions to yield the final this compound molecule.
Precursors to this compound (e.g., Citronellol, Geraniol (B1671447), Geranyl Diphosphate)
The biosynthesis of this compound is intricately linked to the broader monoterpene synthesis pathway in plants. The key precursors are:
Geranyl Diphosphate (B83284) (GPP): This is a central intermediate in the synthesis of all monoterpenes. In roses, GPP is produced in the cytosol via the mevalonate (B85504) (MVA) pathway. nih.govresearchgate.netnih.gov
Geraniol: This acyclic monoterpene alcohol is formed from GPP. Interestingly, in roses, the conversion of GPP to geraniol does not involve a typical terpene synthase. Instead, a Nudix hydrolase (RhNUDX1) converts GPP to geranyl monophosphate (GP), which is then dephosphorylated to geraniol by a yet-to-be-fully-identified phosphatase. researchgate.netpopsci.comebrary.net
Citronellol: This is the immediate precursor to this compound. Geraniol is converted to β-citronellol through a series of enzymatic steps. researchgate.netnih.govconsensus.app
The relative abundance of these precursors, particularly citronellol, is a critical factor determining the amount of this compound produced. bohrium.com
Enzymatic Transformations and Enzyme Variants
The conversion of precursors into this compound involves a series of specific enzymatic reactions.
The transformation of geraniol to β-citronellol in roses involves several key enzymes:
Geraniol Dehydrogenase (GeDH)
Geranial Reductase (GER)
12-oxophytodienoate Reductase (OPR)
Citronellal Reductase (CAR) researchgate.netnih.govconsensus.app
These enzymes work in a successive manner to modify the geraniol molecule into citronellol.
The final step, the conversion of citronellol to this compound, is an oxidative cyclization reaction. While the precise in-vivo enzymatic mechanism in plants is still under investigation, research has shown that enzymes such as laccases can catalyze the oxidation of citronellol to form this compound diastereomers. tandfonline.combohrium.comresearchgate.net
The production of the precursor GPP is also a critical enzymatic step. In roses, a bifunctional geranyl/farnesyl diphosphate synthase (G/FPPS1) has been identified in the cytosol. This enzyme is capable of producing both GPP and farnesyl diphosphate (FPP), providing the necessary GPP for the cytosolic synthesis of geraniol. nih.govresearchgate.netnih.gov The expression of this enzyme has been shown to have a rhythmic pattern, which likely contributes to the circadian emission of geraniol and its derivatives. nih.gov
The biosynthesis of monoterpenes, including the precursors to this compound, can occur in different cellular compartments. In rose-scented geraniums (Pelargonium graveolens), there is evidence for two distinct monoterpenoid biosynthetic pathways: one in the plastids producing cyclic p-menthanes, and another in the cytosol that produces acyclic monoterpene alcohols like geraniol and citronellol. scholaris.canih.gov This compartmentalization highlights the complexity of terpenoid metabolism in plants.
Glycosidic Precursors and Glucosidase Activity
This compound, a potent aroma compound, primarily exists in plants in a non-volatile, odorless form known as a glycosidic precursor. These precursors are composed of an aglycone (the aroma compound) linked to a sugar moiety. Research has identified specific precursors in flowers like Rosa damascena Mill. One such progenitor is (3S)-3,7-Dimethyl-7-hydroxyoct-5-enyl-O-β-D-glucopyranoside. tandfonline.com This compound serves as a storage form, sequestering the volatile this compound until it is released.
The release of the aromatic aglycone from its sugar-bound, non-volatile state is facilitated by enzymatic hydrolysis. frontiersin.org The key enzymes in this process are β-glucosidases. researchgate.netnih.gov In grapes, β-glucosidase activity is naturally present, alongside other glycosidases like α-arabinosidase and α-rhamnosidase. nih.gov However, the endogenous enzyme activity in grapes can be insufficient for significant aroma release due to instability under the pH and alcohol conditions of winemaking. mdpi.com
Enzymatic hydrolysis can be a multi-step process, especially for more complex diglycosides. Initially, enzymes such as arabinofuranosidase or rhamnopyranosidase cleave the terminal sugar. This is followed by the action of β-glucosidase, which hydrolyzes the remaining glucose bond to liberate the volatile aglycone. mdpi.com For monoglucosidic precursors, only the action of β-glucosidase is required to release the aroma compound. mdpi.com The application of exogenous microbial β-glucosidases is a common practice in the food and beverage industry to enhance the aromatic profile of products like wine and fruit juices by unlocking these bound aroma compounds. frontiersin.orgnih.gov
Metabolic Pathways in Grape Berries and Yeast
The biosynthesis of this compound and its precursors in grape berries and their subsequent transformation by yeast during fermentation involve complex metabolic pathways.
In Grape Berries: In Vitis vinifera, monoterpenes, which are the foundational molecules for compounds like this compound, are synthesized via the phenylpropanoid pathway as part of the berry's secondary metabolism. frontiersin.orgresearchgate.netnih.gov The pathway for this compound formation involves the conversion of geraniol to citronellol, which then undergoes cyclization. oup.com These compounds accumulate in grapes, often in their glycosidically bound, non-aromatic forms, as discussed in the previous section. oup.com The concentration and composition of these precursors are influenced by various factors including grape cultivar, cultivation practices, and developmental stage of the berry. oup.comresearchgate.net
In Yeast: During alcoholic fermentation, yeast metabolism plays a crucial role in the formation and stereoselective transformation of this compound. nih.govacs.org Yeast can convert precursors present in the grape must into volatile aroma compounds. A significant pathway involves the enzymatic reduction of 3,7-dimethyl octa-2,5-dien-1,7-diol (a geraniol diol) to 3,7-dimethyl-5-octen-1,7-diol (a citronellol diol). nih.govacs.orgresearchgate.net This resulting diol can then undergo a non-enzymatic, acid-catalyzed cyclization under the acidic conditions of wine to form both cis- and trans-rose oxide. nih.govacs.orgresearchgate.net
Yeast metabolism is not merely a simple hydrolysis of precursors but involves active reductive pathways that can significantly alter the enantiomeric ratio of this compound from what was originally present in the grape must. nih.govacs.org Studies have shown that the presence of (+)-cis-rose oxide in wines can be directly attributed to this reductive yeast metabolism. nih.gov This highlights the integral role of yeast in modifying the terpene-derived varietal aroma of wine. nih.govacs.org The specific yeast strain used in fermentation can influence the final concentration and stereoisomeric composition of this compound. researchgate.net
Microbial Biotransformation and Production
The biotechnological production of this compound through microbial biotransformation of precursors like citronellol presents a promising alternative to chemical synthesis and extraction from natural sources. aidic.itresearchgate.net This method is valued because the products can be labeled as "natural" and the processes often exhibit high selectivity. aidic.it
Biotransformation of Citronellol by Microorganisms (e.g., Pseudomonas spp., Penicillium sp.)
Various microorganisms have demonstrated the ability to convert citronellol into this compound.
Pseudomonas spp. : Strains of Pseudomonas have been successfully used for the biotransformation of citronellol. In these bioconversions, citronellol serves as the sole carbon source in a phosphate (B84403) buffer medium. aidic.it The primary products identified are cis- and trans-rose oxides. Research has reported yields reaching approximately 29.67 mg/L after 24 hours of biotransformation. aidic.itresearchgate.net These strains have also shown notable resistance to high concentrations of terpenes, which is advantageous for industrial applications. aidic.itresearchgate.net Control experiments confirmed that the formation of this compound was due to enzymatic action and not chemical auto-oxidation. aidic.it
Penicillium sp. : Fungi from the genus Penicillium are also capable of converting citronellol into cis- and trans-rose oxides. scielo.brscielo.br Studies have shown that submerged cultures of Penicillium sp. can perform this transformation. scielo.brscielo.br The efficiency of this process can be significantly enhanced by using a two-stage cultivation method. When the fungus is first grown in a nutrient-rich medium like cassava wastewater and then transferred to a mineral medium where citronellol is the only carbon source, the production of this compound can increase by more than 2.4 times. scielo.brscielo.br Besides this compound, other metabolites like 3,7-dimethyl-1,6-octadien-3-ol and 6-methyl-5-hepten-2-ol (B124558) have also been identified. scielo.br
| Microorganism | Substrate | Key Products | Reported Yield |
| Pseudomonas spp. | Citronellol | cis- and trans-Rose oxide | 29.67 mg/L aidic.itresearchgate.net |
| Penicillium sp. | Citronellol | cis- and trans-Rose oxide | - |
| Aspergillus niger | (R)-(+)- and (S)-(-)-Citronellol | cis- and trans-Rose oxide, Nerol oxide | - |
| Rhizopus oryzae | (-)-Citronellol | 7-hydroxy citronellol, this compound (minor) | - |
Enantioselective Bioconversion
A significant advantage of microbial biotransformation is the potential for enantioselectivity, which is crucial as different stereoisomers of this compound possess distinct aroma characteristics. The (-)-cis isomer is particularly valued for its typical rose fragrance.
Fungal biotransformations have been shown to be enantioselective. For instance, sporulated surface cultures of Aspergillus niger and Penicillium roqueforti convert citronellol into rose oxides with a clear preference for the cis-isomer. nih.gov The ratio of cis- to trans-rose oxide in these bioconversions can be as high as 95:5, demonstrating a strong enantioselective preference. nih.gov This inherent selectivity of microbial enzymes offers a distinct advantage over many chemical synthesis methods, which often produce racemic mixtures. aidic.it
Optimization of Biotransformation Processes
To enhance the feasibility of microbial production of this compound, optimization of the biotransformation process is essential. Several factors, including culture medium, pH, temperature, and substrate concentration, can be manipulated to improve yields.
Medium Composition: The composition of the culture medium plays a critical role. As demonstrated with Penicillium sp., a two-media process, separating the growth phase from the biotransformation phase, can lead to a significant increase in product yield. scielo.brscielo.br Growing the biomass in an inexpensive, nutrient-rich medium like cassava wastewater before transferring it to a minimal medium for bioconversion proved to be an effective strategy. scielo.brscielo.br
Process Parameters: Physical parameters such as pH and temperature are also vital. For the biotransformation of (L)-citronellal to (L)-citronellol by Rhodotorula minuta, optimal conditions were found to be a pH of 5.5 and a temperature of 27°C for free cells. researchgate.net Similarly, for the transesterification of citronellol using Pseudomonas fluorescens lipase, optimized conditions included a specific molar ratio of alcohol to acyl donor (1:4), a temperature of 40°C, and an agitation speed of 250 RPM. chemrxiv.org Such optimization studies are crucial for maximizing the efficiency and yield of the biotransformation of citronellol to this compound.
Immobilization: Immobilizing microbial cells or enzymes can offer advantages such as easier product separation and the potential for repeated use of the biocatalyst. Studies on Rhodotorula minuta for citronellol production showed that alginate-immobilized cells could be effectively reused, although with a decrease in product concentration in subsequent runs. researchgate.net
| Parameter | Microorganism/Enzyme | Optimal Condition | Outcome |
| Culture Strategy | Penicillium sp. | Two-media process (growth in cassava wastewater, biotransformation in mineral medium) | >2.4x increase in this compound production scielo.brscielo.br |
| pH | Rhodotorula minuta (free cells) | 5.5 | Maximized (L)-citronellol production researchgate.net |
| Temperature | Pseudomonas fluorescens lipase | 40°C | Optimized transesterification of citronellol chemrxiv.org |
| Substrate Ratio | Pseudomonas fluorescens lipase | 1:4 (alcohol:vinyl acetate) | 87% conversion of citronellol after 24h chemrxiv.org |
Synthetic Methodologies and Chemical Process Research
Conventional Chemical Synthesis Routes
Traditional methods for synthesizing rose oxide often begin with the monoterpene alcohol citronellol (B86348). These routes, while foundational, present several challenges regarding efficiency, safety, and environmental impact.
Oxidation reactions form the basis of several conventional syntheses of this compound. One established method involves the allylic oxidation of citronellol or its acetate ester. For instance, reacting citronellol with a saturated lower aliphatic carboxylic acid, such as acetic acid, in the presence of an oxidizing agent like tertiary butyl hydroperoxide and a cuprous chloride catalyst can produce this compound google.com. The reaction proceeds through an intermediate that spontaneously cyclizes to form the desired tetrahydropyran (B127337) ring structure google.com. Another approach involves oxidizing beta-citronellol using ultra-violet radiation in the presence of oxygen to form hydroperoxides. These intermediates are subsequently reduced with sodium sulfite, and the resulting diol undergoes allylic rearrangement and dehydration in an acidic solution to yield this compound, albeit often in poor yields google.com.
Advanced and Sustainable Synthetic Approaches
In response to the limitations of conventional methods, research has focused on developing more efficient, selective, and environmentally benign routes to this compound. These advanced approaches often incorporate biocatalysis and photochemistry to achieve transformations not easily accessible through traditional chemistry.
Chemo-enzymatic synthesis combines the selectivity of enzymes with the efficiency of chemical reactions to create streamlined and effective pathways. A novel chemo-enzymatic route to produce nonracemic rose oxides starts from citronellol tandfonline.com. The process involves a key chemical step of bromomethoxylation, followed by dehydrobromination. The resulting racemic precursor can then be kinetically resolved using enzymes like lipases (e.g., from Pseudomonas cepacia) to produce optically enriched precursors for nonracemic rose oxides tandfonline.comresearchgate.net. This integration of a biocatalytic resolution step allows for the synthesis of specific stereoisomers, which is crucial as the odor properties of this compound are stereoisomer-dependent. Other research focuses on using engineered enzymes, such as P450BM3 variants, to perform the critical oxidation of citronellol's chemically inert carbon-hydrogen bonds in water at ambient temperatures, offering a more sustainable and direct biological process ukri.org.
Photosensitized oxidation of citronellol represents a significant industrial method for this compound production foreverest.netwikipedia.org. This technique involves the reaction of citronellol with singlet oxygen, which is generated in situ using a photosensitizer (like Rose Bengal or methylene blue) and light photobiology.comresearchgate.net. The process begins with a photosensitized ene-reaction that converts citronellol into an allylic hydroperoxide wikipedia.orgresearchgate.net. This intermediate is then reduced, typically with sodium sulfite, to form the corresponding diol google.comwikipedia.org. The final step is an acid-catalyzed ring-closure (cyclization) of the diol, which yields a mixture of cis- and trans-rose oxide google.comwikipedia.org. This method is advantageous as it avoids harsh chemical oxidants. Recent advancements include the use of concentrated sunlight and novel photosensitizers like perylene diimides, which can produce this compound via a superoxide anion radical pathway, offering a potentially more stable and reusable system for large-scale production photobiology.comresearchgate.net.
Photosensitized Oxidation Techniques
Singlet Oxygenation of β-Citronellol
The photooxygenation of β-citronellol is a cornerstone of industrial this compound synthesis. vigon.comnih.gov This method utilizes singlet oxygen (¹O₂) as a key reagent to introduce oxygen functionality into the citronellol molecule, initiating a sequence of reactions that ultimately leads to the formation of the desired tetrahydropyran ring structure of this compound.
The process begins with the generation of singlet oxygen, typically through the use of a photosensitizer such as Rose Bengal, which absorbs light and transfers energy to ground-state triplet oxygen (³O₂), exciting it to the higher energy singlet state. ethz.ch The highly reactive singlet oxygen then participates in an ene reaction with β-citronellol. This reaction proceeds through a concerted mechanism, yielding a mixture of two isomeric allylic hydroperoxides.
Following the formation of the hydroperoxides, a reduction step is necessary to convert them into the corresponding diols. This is commonly achieved using reducing agents like sodium sulfite or sodium borohydride. vigon.comethz.ch The final and crucial step in the synthesis is the acid-catalyzed cyclization of one of the resulting diols. Treatment with a dilute acid, such as sulfuric acid, promotes the intramolecular etherification, leading to the closure of the tetrahydropyran ring and the formation of a mixture of cis- and trans-rose oxide isomers. vigon.comnih.gov The ratio of these isomers can be influenced by the reaction conditions and the specific stereochemistry of the starting citronellol. researchgate.net
| Step | Reagents and Conditions | Intermediate/Product |
| Photooxygenation | β-Citronellol, Photosensitizer (e.g., Rose Bengal), Light, O₂ | Allylic hydroperoxides |
| Reduction | Sodium sulfite (Na₂SO₃) or Sodium borohydride (NaBH₄) | Diols |
| Cyclization | Dilute sulfuric acid (H₂SO₄) | cis- and trans-Rose oxide |
Catalytic Disproportionation of Hydrogen Peroxide
An alternative to the photochemical generation of singlet oxygen is the "dark" singlet oxygenation, which relies on the catalytic disproportionation of hydrogen peroxide (H₂O₂). This method circumvents the need for light and photosensitizers, offering a potentially more scalable and controlled process for industrial applications. indiamart.comnbinno.com
This process typically employs a catalyst, such as sodium molybdate (Na₂MoO₄), to facilitate the decomposition of hydrogen peroxide into water and singlet oxygen. indiamart.com The in situ generated singlet oxygen then reacts with β-citronellol via the same ene reaction mechanism as in the photochemical route, forming the corresponding allylic hydroperoxides.
Subsequent reduction of the hydroperoxides to diols and acid-catalyzed cyclization follow the same pathway as the singlet oxygenation method to yield the final this compound product. colab.ws This "dark" method has been successfully implemented on a production scale in large reactors, demonstrating its viability for industrial manufacturing. nbinno.com
| Catalyst | Reactant | Product |
| Sodium Molybdate (Na₂MoO₄) | Hydrogen Peroxide (H₂O₂) | Singlet Oxygen (¹O₂) + Water (H₂O) |
Solar-Driven Photosynthesis
Harnessing solar energy for chemical synthesis represents a sustainable and environmentally friendly approach to this compound production. Solar-driven photosynthesis of this compound utilizes sunlight as the energy source to drive the photooxygenation of β-citronellol. researchgate.netcetjournal.it This method can be seen as a green alternative to using artificial light sources, which have associated energy costs and environmental burdens.
The fundamental chemistry mirrors that of the conventional singlet oxygenation process. A photosensitizer is used to capture photons from sunlight and generate singlet oxygen from atmospheric oxygen. This singlet oxygen then reacts with β-citronellol to form the key allylic hydroperoxide intermediates. researchgate.net Research has explored the use of various photosensitizers, including perylene diimides, which are stable under high-intensity solar light and can be reused. researchgate.net
The subsequent reduction and cyclization steps are carried out using standard chemical procedures to afford this compound. Economic evaluations have suggested that solar-driven photosynthesis of this compound can be a profitable and more sustainable alternative to lamp-driven processes, particularly when considering the long-term operational costs. researchgate.net
| Energy Source | Key Technology | Advantages |
| Sunlight | Photosensitizers (e.g., Rose Bengal, perylene diimides) | Renewable energy source, reduced energy costs, lower environmental impact |
Stereoselective and Chiral Synthesis
The olfactory properties of this compound are highly dependent on its stereochemistry, with the (-)-cis isomer being primarily responsible for the characteristic rose fragrance. vigon.com This has driven significant research into stereoselective and chiral synthesis methods to produce specific isomers with high purity. researchgate.net
Stereoselective synthesis aims to control the formation of stereoisomers. This can be achieved through several strategies, including the use of chiral starting materials, chiral auxiliaries, or chiral catalysts. ethz.chuniurb.it For instance, starting with enantiomerically pure (S)-citronellol can lead to the stereoselective synthesis of (-)-cis-rose oxide. researchgate.net
One notable method involves the palladium-BINAP-catalyzed cyclization of allenyl alcohols derived from (3R)- and (3S)-citronellol. researchgate.net This approach allows for the synthesis of optically active this compound with a degree of control over the resulting diastereomers. The choice of catalyst and reaction conditions plays a crucial role in determining the stereochemical outcome of the synthesis.
| Method | Key Reagent/Catalyst | Outcome |
| Chiral Pool Synthesis | (S)-Citronellol | (-)-cis-Rose oxide |
| Catalytic Cyclization | Pd-BINAP | Optically active this compound |
Green Chemistry Metrics and Environmental Burdens of Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals like this compound to minimize environmental impact and improve sustainability. Various metrics have been developed to assess the "greenness" of a chemical process, including Atom Economy (AE), E-Factor (Environmental Factor), and Process Mass Intensity (PMI). semanticscholar.orgmdpi.com More comprehensive assessment tools like the Environmental Assessment Tool for Organic Syntheses (EATOS) and Life Cycle Assessment (LCA) have also been utilized to evaluate the environmental burdens of different this compound synthesis routes. indiamart.comvedaoils.com
Studies comparing thermal and photochemical processes for this compound synthesis have highlighted the advantages of the photochemical approach from a green chemistry perspective. indiamart.com The use of light as a reagent, particularly sunlight, can significantly reduce the energy consumption and waste generation associated with the synthesis.
The EATOS software has been used to compare the environmental impact of various this compound synthesis methods. These analyses consider factors such as the toxicity and quantity of reagents, solvents, and byproducts. The results often favor processes that utilize catalytic methods and renewable resources. vedaoils.com
| Metric/Tool | Description | Application to this compound Synthesis |
| Atom Economy (AE) | A measure of the efficiency of a reaction in converting reactants to the desired product. | Higher AE is desirable, favoring addition and rearrangement reactions. |
| E-Factor | The mass ratio of waste to desired product. | Lower E-Factor indicates a greener process. |
| Process Mass Intensity (PMI) | The total mass of materials used to produce a certain mass of product. | A lower PMI signifies a more efficient and less wasteful process. |
| EATOS | A software tool for assessing the environmental impact of organic syntheses. | Has been used to compare different this compound synthesis routes, favoring photochemical methods. vedaoils.com |
| LCA | A comprehensive analysis of the environmental impacts of a product over its entire life cycle. | Provides a holistic view of the sustainability of different production methods. |
Industrial Scale Production and Economic Evaluation
The commercial production of this compound is primarily driven by its significant demand in the fragrance and flavor industries. nbinno.comgoogle.com While it occurs naturally in rose oil, the low concentration makes extraction economically unfeasible for large-scale supply. google.com Consequently, synthetic routes, particularly those starting from β-citronellol, dominate industrial production. google.comdatavagyanik.com
The photooxygenation of citronellol has been successfully scaled up for industrial production, with an estimated annual output of up to 100 tons by some manufacturers. google.com The "dark" singlet oxygenation process using catalytic disproportionation of hydrogen peroxide has also been implemented in large-scale reactors, offering an alternative to photochemical methods. nbinno.com China has emerged as a major global producer and exporter of synthetic this compound. myskinrecipes.com
The economic viability of this compound production is influenced by several factors, including the cost of raw materials (primarily citronellol), energy consumption, and the efficiency of the synthetic process. nbinno.com The price of this compound can vary depending on its purity and isomeric composition, with high-purity grades commanding a higher price. datavagyanik.com Market trends show a growing demand for this compound in cosmetics, personal care products, and perfumes. wiseguyreports.com The global this compound market was valued at approximately 55.03 billion USD in 2023 and is projected to grow in the coming years. uniurb.it The price for high-purity synthetic this compound typically ranges from $180 to $240 per kilogram. datavagyanik.com
| Production Aspect | Details |
| Primary Feedstock | β-Citronellol |
| Dominant Industrial Method | Photooxygenation of β-citronellol |
| Annual Production (Example) | Up to 100 tons by some manufacturers google.com |
| Key Market Drivers | Fragrance, flavor, and cosmetics industries wiseguyreports.com |
| Market Value (2023) | Approximately 55.03 Billion USD uniurb.it |
| Price Range (High Purity) | $180 - $240 per kg datavagyanik.com |
Process Design and Optimization for Industrial Production
The predominant industrial method for synthesizing this compound begins with the photooxygenation of β-citronellol. nbinno.comwikipedia.org This process involves reacting citronellol with singlet oxygen, typically generated using a photosensitizer dye and a light source, to form allylic hydroperoxides. researchgate.netresearchgate.net These intermediates are then reduced, commonly with sodium sulfite, to yield the corresponding diols. wikipedia.org The final step is an acid-catalyzed cyclization of the diol to form a mixture of cis- and trans-rose oxide isomers. wikipedia.orgacs.org
Process optimization efforts focus on several key areas:
Improving Selectivity: The cis-isomer of this compound is generally considered to have the more desirable floral and sweet fragrance profile. foreverest.net Therefore, synthetic strategies are often optimized to favor its formation. For instance, a novel process using the hypervalent iodine reagent iodosylbenzene (PhIO) in an acetonitrile-water solvent system allows for the production of this compound with a high predominance of the cis-isomer (~90%) at ambient temperature, offering a safer alternative to traditional photooxidation. researchgate.net
Enhancing Efficiency: Research has explored alternative reaction pathways to improve yield and simplify the process. One patented method involves the epoxidation of citronellol using peracetic acid, followed by several steps to produce the final this compound product in good yields. google.com Another approach utilizes allylic oxidizing agents like lead tetroxide in the presence of acetic acid to directly form an intermediate that spontaneously cyclizes, providing a more direct route to the final product. google.com
"Dark" Singlet Oxygenation: A significant advancement for industrial-scale production is the development of a "dark" singlet oxygenation process. This method avoids the need for light by using the catalytic disproportionation of hydrogen peroxide to generate singlet oxygen. acs.org This innovation allows the reaction to be carried out in standard large-scale chemical reactors (e.g., 10 m³), overcoming the scalability limitations of photochemical processes. researchgate.netacs.org
The table below summarizes key parameters of different industrial production methods.
| Method | Key Reagents/Catalysts | Key Process Steps | Notable Outcomes/Advantages |
|---|---|---|---|
| Classical Photooxygenation | Citronellol, Photosensitizer (e.g., Rose Bengal), Light Source | 1. Photooxygenation to hydroperoxides 2. Reduction with Na₂SO₃ to diols 3. Acid-catalyzed cyclization | Well-established industrial process. wikipedia.orgresearchgate.net |
| "Dark" Singlet Oxygenation | β-Citronellol, Hydrogen Peroxide, Catalyst | Catalytic disproportionation of H₂O₂ to generate ¹O₂ in situ, followed by reaction with citronellol. | Scalable in standard large reactors, avoids photochemical equipment. acs.org |
| Hypervalent Iodine Reagent | β-Citronellol, Iodosylbenzene (PhIO) | Radical peroxidation at ambient temperature. | High cis-isomer selectivity (~90%), safer, catalyst-free. researchgate.net |
| Allylic Oxidation | Citronellol, Lead Tetroxide, Acetic Acid | Allylic acetoxylation followed by spontaneous cyclization. | A more direct, single operational step process. google.com |
| Epoxidation Route | Citronellol, Peracetic Acid | 1. Epoxidation 2. Conversion to diol intermediate 3. Thermal treatment for cyclization | Multi-step process using readily available materials. google.com |
Economic Feasibility of Different Production Methods
The economic viability of this compound production is heavily influenced by the chosen synthetic route, particularly the costs of raw materials, energy, and capital investment. nbinno.comresearchgate.net Synthetic production is significantly more cost-effective than extracting the compound from natural sources, where low yields make commercial-scale operations economically unfeasible. nbinno.comnbinno.com
A key economic consideration in the dominant photochemical pathway is the choice of light source. An economic evaluation for a plant producing 100 tons per year compared the use of conventional high-pressure mercury lamps with solar-powered reactor systems. researchgate.net
Lamp-Driven Process: This method requires significant investment in photochemical equipment, including numerous lamps (e.g., 32 high-pressure mercury lamps doped with Thallium iodide for a 100 t/a plant). researchgate.net Operational costs are high due to substantial energy consumption for the lamps and the associated cooling water required to manage the heat generated. researchgate.net Furthermore, the lamps have a finite lifespan and require periodic replacement, adding to maintenance costs. researchgate.net
Solar-Driven Process: Utilizing solar light via parabolic troughs or flatbed reactors presents a more profitable alternative. researchgate.net While the initial capital investment for constructing the solar facilities (e.g., ~1,900 m² of parabolic troughs) can be high, the long-term operational costs are significantly lower. researchgate.net This is due to the elimination of electricity costs for lamps and reduced need for cooling water. researchgate.net The study concluded that the solar-forced process is more profitable, with potential profit increases of around $160,000 annually compared to the lamp-driven method. researchgate.net
The cost of raw materials, such as citronellol, and catalysts also plays a crucial role. nbinno.comgoogle.com Processes that use cheaper, more readily available reagents and achieve higher yields are generally more economically favorable. google.comgoogle.com For example, methods that result in poor yields are described as tedious and costly, making them unsuitable for commercial production. google.com The market price for this compound is also influenced by purity grades, with higher purity levels (e.g., 99.5% and above) commanding higher prices for applications in high-end fragrances and pharmaceuticals. wiseguyreports.com
The following table provides a comparative overview of the economic factors for lamp-driven versus solar-driven photooxygenation processes for a 100 t/a production facility.
| Economic Factor | Lamp-Driven Process | Solar-Driven Process |
|---|---|---|
| Capital Investment | High cost for lamps and photochemical reactors. | High initial cost for solar collectors (parabolic troughs/flatbed reactors). researchgate.net |
| Energy Costs | Significant and continuous electricity consumption for lamps. researchgate.net | Negligible; uses natural sunlight. researchgate.net |
| Cooling Costs | High, due to heat generated by lamps. researchgate.net | Lower, as solar reactors are designed for ambient conditions. researchgate.net |
| Maintenance Costs | Regular replacement of lamps. researchgate.net | Primarily cleaning and upkeep of solar collectors. |
| Overall Profitability | Lower due to high operational expenditures. researchgate.net | Higher; annual savings on energy and cooling offset initial investment. researchgate.net |
Challenges and Opportunities in Large-Scale Production
Scaling up this compound production from the laboratory to an industrial level presents several challenges while also offering opportunities for innovation and improvement.
Challenges:
Scalability of Photochemical Reactions: Traditional photooxygenation processes are difficult to scale up. Ensuring uniform light distribution throughout a large reaction volume is a major technical hurdle, which is why the annual industrial production is estimated at around 60-100 tons. researchgate.netresearchgate.netresearchgate.net
Process Control and Safety: Some synthetic routes involve harsh reaction conditions, toxic metal salts, or potentially hazardous reagents like peroxides, which require careful handling and control to ensure safety and prevent accidents. researchgate.netgoogle.com For example, older methods using superoxides were dangerous and difficult to control, with a risk of explosion. google.com
Waste Management: The use of non-renewable chemicals, solvents, and catalysts generates waste streams that must be managed, adding to the environmental impact and cost of production. researchgate.netrsc.org
Purification: Separating the desired this compound isomers from the reaction mixture, which can contain unreacted starting materials and byproducts like citronellyl acetate, requires energy-intensive processes like fractional distillation. google.com
Market Structure: In some regions, the industry is characterized by many small and medium-sized enterprises that are often limited to producing lower-end products, indicating a need for technological and structural improvements to compete in the high-purity market. foreverest.net
Opportunities:
Green Chemistry and Sustainability: There is a significant trend toward developing more sustainable and environmentally friendly production methods. htfmarketintelligence.comroyalsocietypublishing.org This includes the use of solar energy, safer solvents, and greener reagents. researchgate.netrsc.org The photochemical route itself is often considered advantageous from a green chemistry perspective compared to some thermal processes. researchgate.netrsc.org
Novel Catalysis: The development of new catalytic systems, such as the "dark" singlet oxygenation process, offers a major opportunity to overcome the scalability challenges of photochemistry. acs.org This allows production to move from specialized photochemical reactors to conventional, larger-scale industrial equipment.
Biocatalysis and Biotransformation: An emerging and largely unexplored opportunity lies in the biotransformation of citronellol into this compound. colab.wsresearchgate.net Using microbes to perform this conversion in a single step could offer a highly sustainable and efficient production route, though it requires more research to become industrially viable. colab.wsresearchgate.net
Process Optimization: Advanced methodologies like Response Surface Methodology (RSM) can be used to systematically optimize reaction parameters such as temperature, catalyst concentration, and reaction time to maximize yield and efficiency. uomustansiriyah.edu.iq
Expanding Applications: Growth in the fragrance, cosmetics, and food and beverage industries, particularly in emerging markets, continues to drive demand. nbinno.comwiseguyreports.com There are also opportunities to use this compound in new functional products like natural air fresheners and aromatherapy blends. htfmarketintelligence.com
The table below summarizes the key challenges and opportunities in the large-scale production of this compound.
| Area | Challenges | Opportunities |
|---|---|---|
| Process Technology | Difficult to scale up photochemical reactors. researchgate.netresearchgate.net | "Dark" singlet oxygenation allows use of standard large reactors. acs.org |
| Sustainability | Generation of chemical waste from solvents and reagents. researchgate.netrsc.org | Adoption of solar energy and green chemistry principles. researchgate.nethtfmarketintelligence.comroyalsocietypublishing.org |
| Innovation | Reliance on established, sometimes inefficient, methods. google.com | Development of biocatalytic routes using microbes. colab.wsresearchgate.net |
| Safety & Purity | Use of hazardous materials and complex purification steps. researchgate.netgoogle.comgoogle.com | Newer methods offer higher selectivity and safer conditions. researchgate.net |
| Market | Fragmentation and limitation to low-end products in some regions. foreverest.net | Growing demand in cosmetics, food, and wellness sectors. wiseguyreports.comhtfmarketintelligence.com |
Analytical Chemistry and Characterization Techniques
Chromatographic Techniques for Analysis
Chromatography is a cornerstone in the analysis of volatile organic compounds like rose oxide, allowing for the separation of complex mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS) for Profiling and Quantification
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and essential technique for the qualitative and quantitative analysis of volatile substances, including this compound, in various complex matrices such as essential oils and wine. mdpi.comresearchgate.netcolab.wsresearchgate.netnih.gov GC-MS allows for the separation of different components in a sample based on their volatility and interaction with the stationary phase in the GC column, followed by the detection and identification of these components by the mass spectrometer. mdpi.com
In the analysis of this compound using GC-MS, the compound is typically identified by comparing its retention time, retention index, and mass spectrum with those of authentic standards or mass spectral libraries like NIST. mdpi.com Quantification is often achieved by establishing calibration curves using pure standards and interpolating the relative area of the analyte peak compared to an internal standard. mdpi.com
GC-MS has been applied to profile the volatile components in different varieties of roses, enabling the identification and differentiation of these varieties based on their essential oil composition, where this compound is a key component. researchgate.netresearchgate.net For instance, studies have used GC-MS to detect and quantify volatile compounds in Rosa damascena oil, confirming the identity of analyzed components. nih.govnih.gov GC-MS analysis of Rosa chinensis cultivars has also identified this compound as a component contributing to floral and rose descriptors. frontiersin.org
GC-MS is also crucial for verifying the aroma profile of rose oil by screening odorants through techniques like Gas Chromatography-Olfactometry/aroma extract dilution analysis (GC-O/AEDA) combined with odor activity value (OAV) calculations. nih.gov this compound has been identified as a very important constituent to the aroma profile of rose oil using these methods. nih.gov
Sample preparation methods such as Headspace Solid-Phase Microextraction (HS-SPME) are often coupled with GC-MS for the analysis of volatile compounds like this compound in matrices such as wine, as it is a labor-intensive and costly process that can lead to loss of volatility. mdpi.comresearchgate.net
GC-MS parameters can vary depending on the specific application and matrix. For example, in one study analyzing wine, a DB-WAX capillary column was used with a specific temperature program and helium as the carrier gas. mdpi.com Electron ionization mass spectrometric data was acquired within a specific mass range, often combined with selected ion monitoring (SIM) mode for quantitative analysis. mdpi.com
GC-MS is also used to analyze the products of chemical and biochemical reactions involving this compound precursors, such as the biotransformation of citronellol (B86348). scielo.brphotobiology.com
Enantioselective Capillary GC for Enantiomeric Ratio Determination
This compound is a chiral compound, existing as different stereoisomers (enantiomers and diastereomers). The enantiomeric composition can significantly impact its odor properties. wikipedia.orgmdpi.com Enantioselective capillary Gas Chromatography (GC) is a specialized technique used to separate and determine the ratio of these enantiomers. researchgate.netacs.orgebi.ac.uknih.govresearchgate.net
This technique utilizes capillary columns coated with a chiral stationary phase, often modified cyclodextrins, which can interact differently with the enantiomers, leading to their separation. researchgate.netgcms.cz Enantioselective capillary GC has been employed to determine the enantiomeric ratios of the cis diastereomers of this compound in various samples, particularly in white wines. researchgate.netacs.orgebi.ac.uknih.gov
Studies have shown that the enantiomeric ratio of cis-rose oxide can vary depending on the source, such as grape musts versus fermented wines. researchgate.netacs.org For instance, the enantiomeric ratio of cis-rose oxide in Gewürztraminer wine has been reported to range from 58% to 76% in favor of the (−)-cis enantiomer, which is lower than in non-fermented musts where a higher prevalence of the (2S,4R)-(-)-cis form is observed. researchgate.net The determination of these ratios is important for understanding the formation pathways of this compound, such as during alcoholic fermentation where yeast metabolism can influence the stereoisomeric composition. researchgate.netacs.orgebi.ac.uk
Enantioselective capillary GC is also a valuable tool for the authenticity control of flavors and fragrances, as the enantiomeric distribution of naturally occurring chiral compounds often differs from that of synthetic ones. researchgate.netgcms.cz For example, in authentic geranium oil, the (-)-(4R)-configured diastereomers of cis- and trans-rose oxides typically predominate over their (+)-enantiomers. restek.com The presence of racemic mixtures can indicate adulteration or an unnatural origin. gcms.czrestek.com
Different chiral stationary phases, such as Hydrodex β-TBDAc and Rt-βDEXsa columns, have been tested and shown to be effective in separating the enantiomers of cis- and trans-rose oxide. gcms.czrestek.comuctm.edu
Spectroscopic Methods
Spectroscopic techniques provide complementary information to chromatography, often allowing for faster or non-destructive analysis.
Near-Infrared Spectroscopy for Quantitative Detection in Complex Matrices (e.g., Wine)
Near-Infrared (NIR) spectroscopy is being explored as a rapid, simple, and economical method for the quantitative detection of this compound, particularly in complex matrices like wine, offering an alternative to traditional, more labor-intensive methods like GC-MS which require extensive sample preparation. mdpi.commdpi.com
NIR spectroscopy measures the absorption of light in the near-infrared region of the electromagnetic spectrum, which is related to the vibrational overtones and combination bands of molecular bonds, particularly those involving hydrogen atoms (e.g., C-H, O-H). mdpi.comdntb.gov.ua this compound, as a monoterpene cyclic ether, contains various functional groups with characteristic NIR spectral properties. mdpi.com
Studies have investigated the spectral properties of this compound in wine and aimed to establish quantitative detection methods based on NIR spectroscopy. mdpi.commdpi.comdntb.gov.ua This involves analyzing the NIR spectra of wine samples containing varying concentrations of this compound and developing calibration models using chemometric methods such as partial least squares regression (PLSR). mdpi.commdpi.comdntb.gov.ua
Specific NIR feature wavebands of this compound have been identified. mdpi.comdntb.gov.ua For example, in one study, eight subintervals in the NIR region were determined as characteristic band intervals for this compound in wine, with certain bands assigned to C-H stretching vibrations and C-O stretching vibrations. dntb.gov.ua
Preprocessing techniques such as Min-Max Normalization (MMN) and vector normalization (VN), along with outlier rejection methods like principal component analysis (PCA), are often applied to the spectral data to improve the accuracy of prediction models. mdpi.comdntb.gov.uaresearchgate.net Synergy interval partial least squares (Si-PLS) and Si-PLSR methods have been used to select relevant spectral subintervals, enhancing the predictive performance of the models. mdpi.commdpi.comdntb.gov.ua
Quantitative detection models for this compound in de-aromatic wine matrices have been established and validated using real wine samples. mdpi.comdntb.gov.ua The predictive ability of these NIR models has been evaluated using parameters such as the coefficient of determination (r²) and the ratio of performance to deviation (RPD). mdpi.comdntb.gov.ua For instance, a study reported an r² of 0.84 and an RPD of 2.36 for the external validation of a PLS model for this compound in real wines, indicating good prediction capacity. mdpi.com
While NIR spectroscopy offers advantages in terms of speed and simplicity, it is often used in conjunction with or validated against traditional methods like HS/SPME-GC-MS to ensure accuracy. mdpi.com
Quantification Methodologies (e.g., Headspace Solid-Phase Microextraction Stable Isotope Dilution Assay)
Accurate quantification of this compound, particularly at the low concentrations often found in natural products like wine, requires sensitive and reliable methodologies. Headspace Solid-Phase Microextraction (HS-SPME) combined with Stable Isotope Dilution Assay (SIDA) is one such powerful technique used for the precise quantification of volatile compounds, including this compound, in complex matrices. researchgate.netacs.orgebi.ac.uknih.gov
HS-SPME is a sample preparation technique where a coated fiber is exposed to the headspace above a sample, adsorbing volatile compounds. These compounds are then desorbed from the fiber directly into the GC system for analysis. mdpi.comfrontiersin.orgresearchgate.net This method minimizes the need for large sample volumes and extensive solvent usage.
Stable Isotope Dilution Assay (SIDA) is a highly accurate quantification method that involves adding a known amount of a stable isotope-labeled analog of the analyte (in this case, this compound) to the sample before extraction and analysis. researchgate.netacs.org The ratio of the native analyte to the isotopically labeled internal standard is measured by mass spectrometry. Since the labeled standard behaves almost identically to the native analyte during sample preparation and analysis, SIDA can compensate for any losses or variations that occur during these steps, leading to highly accurate quantification. researchgate.netacs.org
HS-SPME-SIDA has been successfully applied to quantify this compound in white wines. researchgate.netacs.orgebi.ac.uknih.gov This method allows for the determination of the total concentration of this compound, as well as the concentrations of individual stereoisomers when coupled with enantioselective GC. researchgate.netacs.org For example, HS-SPME-SIDA was used to quantify the potent aroma compound this compound in several white wines, with detected concentrations ranging from 0.2 to 12 µg/L. researchgate.netacs.orgnih.gov This methodology was also used to determine the enantiomeric ratios of the cis diastereomers of this compound in these wines. researchgate.netacs.orgebi.ac.uknih.gov
The combination of HS-SPME and SIDA provides a robust and sensitive approach for the accurate quantification of trace levels of volatile compounds like this compound in complex food and beverage matrices.
Olfactory and Sensory Perception Research
Contribution to Aroma Profiles
Rose oxide is a significant volatile compound that shapes the characteristic aromas of various sources, from essential oils to beverages. mdpi.comforeverest.net
Role in Rose Oil Aroma and Rosy Notes
This compound is a fragrance chemical found in roses and rose oil. wikipedia.orgforeverest.netpciplindia.com Despite being present in relatively small amounts in rose oil, typically less than 0.1%, it is a powerful odorant with a low detection threshold. ukri.org It contributes significantly to the characteristic rose fragrance, imparting floral-green and rosy notes. ukri.orgthegoodscentscompany.com The compound is a key ingredient in synthetic rose and geranium oils, used to provide an intensive note of roses and a green, rosy character. thegoodscentscompany.comperflavory.com
Influence in Wine Aroma (e.g., Gewürztraminer, Lychee Notes)
This compound also contributes to the flavor of certain wines, such as Gewürztraminer. wikipedia.orgpciplindia.compellwall.com It is identified as a key compound for bringing out floral, rose, and lychee aromas in wine. mdpi.com In Gewürztraminer wine, cis-rose oxide is considered a main impact odorant related to sweet and fruity notes and is thought to produce the characteristic lychee aroma. mdpi.com Studies have shown a strong correlation between the presence of this compound and the rose aroma in grapes and wine. mdpi.com Along with other monoterpenes like linalool (B1675412) and geraniol (B1671447), cis-rose oxide is a major contributor to the characteristic floral aroma of Gewürztraminer grapes and wines. fmach.it Research comparing the aroma chemistry of Gewürztraminer wines and lychee fruit has indicated that cis-rose oxide is among the most odor-potent compounds found in both, highlighting its importance to the lychee aroma perceived in the wine. nih.govacs.org
Sensory Properties of Stereoisomers
This compound exists as a group of stereoisomers, and the sensory properties, particularly the odor characteristics and intensity, can vary significantly among them. wikipedia.orgbritannica.com
Distinct Odor Characteristics of Cis- and Trans- Isomers
This compound has cis and trans isomers. foreverest.netthegoodscentscompany.com These isomers present slightly different odors. The cis isomer is often described as having a sweet and delicate aroma, while the trans isomer can be perceived as green and spicy. foreverest.net The cis isomer is primarily responsible for the typical rose fragrance. thegoodscentscompany.comperflavory.com
Olfactory Differences among Four Stereoisomers
This compound has a cis- and a trans-isomer, and each of these has a (+)- and (−)-stereoisomer, resulting in four stereoisomers in total. wikipedia.orgpciplindia.com These four stereoisomers produce different types of smells. britannica.com Specifically, (+)-cis-rose oxide is described as having floral-green and rose aromas, while (−)-trans-rose oxide has floral-green, herbal (minty), and fruity aromas. mdpi.comresearchgate.net The (−)-cis isomer is particularly noted for the typical rose (floral green) fragrance. wikipedia.orgpciplindia.com Differences in the arrangement of atoms in each stereoisomer lead to variations in how they interact with olfactory receptors, resulting in different scents and scent strengths. britannica.com
A summary of the reported odor characteristics for some stereoisomers is presented in the following table:
| Stereoisomer | Odor Characteristics | Source |
| (+)-cis-Rose Oxide | Floral-green, Rose | mdpi.comresearchgate.net |
| (−)-trans-Rose Oxide | Floral-green, Herbal (minty), Fruity | mdpi.comresearchgate.net |
| (−)-cis-Rose Oxide | Typical rose (floral green) fragrance | wikipedia.orgpciplindia.com |
| cis isomer | Sweet, Delicate, Fresh, Rosy | scimplify.comforeverest.net |
| trans isomer | Green, Spicy, Sharper, Less diffusive | foreverest.netscentspiracy.com |
| Laevo-isomer | Sweeter, Greener, Softer | scentspiracy.com |
| Dextro-isomer | Warm-spicy, Gassy undertones, Herbaceous | scentspiracy.com |
Odor Thresholds and Odor Activity Values (OAVs)
This compound is known for its low odor threshold, meaning it can be perceived even at very low concentrations. mdpi.comukri.org The (−)-cis isomer, in particular, has a reported odor threshold of 0.5 ppb (parts per billion) or 0.5 µg/L. wikipedia.orgukri.orgpciplindia.comthegoodscentscompany.com This low threshold contributes significantly to its impact on aroma, even when present in small amounts. mdpi.com
Studies in wine have shown that despite its low concentration, this compound can have a high OAV, often exceeding 100, indicating its significant contribution to the wine's aroma. mdpi.com For instance, in Gewürztraminer wines and lychee fruit, cis-rose oxide has been found to have among the highest OAVs compared to other odorants, underscoring its importance to their characteristic aromas. nih.govacs.org Reported odor thresholds for different this compound stereoisomers can vary. researchgate.net
The following table presents reported odor thresholds for some this compound stereoisomers:
| Stereoisomer | Odor Threshold | Source |
| (−)-cis-Rose Oxide | 0.5 ppb / 0.5 µg/L | wikipedia.orgukri.orgpciplindia.comthegoodscentscompany.com |
| (−)-cis-Rose Oxide | 50 µg/L | researchgate.net |
| (+)-trans-Rose Oxide | 80 µg/L | researchgate.net |
| (−)-trans-Rose Oxide | 160 µg/L | researchgate.net |
| Racemic this compound | 50 ppb | fraterworks.com |
Note: Differences in reported odor thresholds may be due to variations in methodology and the matrix in which the measurement was taken (e.g., water, air, wine).
Olfactory Perception Mechanisms
The perception of this compound's aroma is a complex process involving its interaction with olfactory receptors and the subsequent signaling pathways. Research has explored various aspects of how this compound is perceived, including its interactions with other volatile compounds, synergistic and suppressive effects, enantioselective binding to olfactory receptors, and the resulting electrophysiological responses.
Synergistic and Suppression Effects on Aroma Perception
The interaction between this compound and other volatile compounds can lead to synergistic or suppressive effects on aroma perception. While the search results highlight the masking or suppression effect of high concentrations of linalool and α-terpineol on this compound's aroma mdpi.comresearchgate.netdoaj.orgresearchgate.net, they also indicate that the combination and concentrations of monoterpenes result in changes in aromatic perception. mdpi.com The specific ratios of this compound enantiomers, especially when other monoterpenes are at lower concentrations, can be a main driver of aroma, suggesting potential synergistic effects in certain combinations. mdpi.com For instance, different ratios of this compound enantiomers can bring out specific aroma descriptors like lychee or dried fruit in wine, depending on the dominant enantiomer and the presence of other compounds. mdpi.com
Enantioselective Binding to Olfactory Receptors and Perceptual Differences
This compound is a chiral compound, existing as different stereoisomers, including cis and trans isomers, each with (+)- and (-)-enantiomers. wikipedia.org These enantiomers can have different perception thresholds and aroma qualities. mdpi.comresearchgate.netperfumerflavorist.com Olfactory receptors, being chiral molecules themselves, are expected to interact differently with the two enantiomeric forms of a chiral odorant, leading to differences in odor strength and quality. mdpi.comphysiology.orgacademie-sciences.fr
Specifically, the (-)-cis isomer of this compound is reported to be primarily responsible for the typical rose fragrance and has a very low odor threshold of 0.5 ppb. wikipedia.orgthegoodscentscompany.compciplindia.com The (+)-cis isomer, on the other hand, has been described as having a floral, green hay, earthy, and heavy note with a significantly higher odor threshold of 50 ppb, and is considered odorless at lower concentrations. academie-sciences.fr The (-)-trans isomer is described with green, minty, and fruity notes. academie-sciences.fr These distinct differences in odor profiles and thresholds among the enantiomers highlight the enantioselective nature of olfactory perception for this compound. mdpi.comperfumerflavorist.comacademie-sciences.fr Studies have shown that the ratio of this compound enantiomers can indeed alter aroma perception. mdpi.comresearchgate.net
While it is understood that olfactory receptors selectively bind enantiomers, leading to perceptual differences physiology.orgresearchgate.net, studies have also investigated whether these peripheral differences translate to central nervous system responses and behavioral discrimination. Research using electrophysiological methods has explored the responses to this compound enantiomers at the olfactory epithelium. researchgate.netnih.govegms.decolab.wsresearchgate.net
Electrophysiological Responses at the Olfactory Epithelium
Electrophysiological studies, such as those using electro-olfactogram (EOG) recordings from the olfactory epithelium, have provided evidence of differential peripheral responses to the enantiomers of this compound. researchgate.netnih.govegms.decolab.wsresearchgate.net Although (+)- and (-)-rose oxide enantiomers have been found to be psychophysically indistinguishable in some human studies using forced-choice discrimination tests researchgate.netnih.govegms.deresearchgate.net, significant differences in EOG amplitudes and latencies have been recorded in response to these enantiomers at the level of the olfactory epithelium. researchgate.netnih.govegms.deresearchgate.net For instance, higher mean EOG amplitudes and significantly higher mean peak latencies were observed in response to (+)-rose oxide compared to (-)-rose oxide. researchgate.netresearchgate.net These findings suggest a more detailed processing of these odorants at the peripheral olfactory system, indicating that the spatial arrangement of atoms in stereoisomers influences the peripheral response, even if this difference does not always lead to conscious perceptual discrimination at a central level. nih.govegms.deresearchgate.net
Biological and Ecological Roles
Plant Metabolism and Intermediates
Rose oxide is a monoterpenoid and a significant fragrance compound found in various plants, most notably roses, and contributes to the flavor of fruits like lychee and certain wines such as Gewürztraminer. wikipedia.orgnih.gov It is biosynthesized in plants like Rosa sp. from the monoterpene alcohol citronellol (B86348). tandfonline.comopenalex.org
The metabolism of yeast, particularly Saccharomyces cerevisiae, during alcoholic fermentation plays a crucial role in modifying the aromatic profile of beverages like wine, partly through the transformation of terpene precursors. acs.orgnih.gov Grape-derived monoterpenes, such as geraniol (B1671447), are key precursors to aroma compounds, and their metabolism by yeast can significantly alter the final bouquet of the wine. nih.govtwistaroma.fr
Fermentation studies have revealed that yeast can reduce the precursor 3,7-dimethyl octa-2,5-dien-1,7-diol to 3,7-dimethyl-5-octen-1,7-diol. acs.orgnih.gov This intermediate then undergoes an acid-catalyzed cyclization to form both cis- and trans-rose oxide. acs.orgnih.gov This process demonstrates that the modification of terpene-derived aromas is an integral part of yeast's reductive metabolism and not merely a simple hydrolysis. acs.orgnih.gov
Research has identified at least two different reductive pathways in yeast that produce cis-rose oxide, which can alter the original enantiomeric ratio found in the grape must. acs.orgnih.gov The presence of (+)-cis-rose oxide in wines is directly attributable to this reductive yeast metabolism. acs.orgnih.gov The most potent aroma stereoisomer, (−)-cis-rose oxide, is found in high concentrations in Gewürztraminer wines, confirming its importance as a varietal aroma compound. acs.orgnih.govmdpi.com The specific yeast strain used in fermentation can dramatically influence the final concentrations of these terpene compounds. oeno-one.eumdpi.com For instance, the enzyme OYE2 has been identified as being involved in the reduction of geraniol to citronellol, a direct precursor for this compound formation. nih.govtwistaroma.fr
Table 1: Yeast-Mediated Transformation of Terpene Precursors
| Precursor Compound | Intermediate Compound | Key Yeast Species | Enzyme/Process | Final Product | Reference |
|---|---|---|---|---|---|
| Geraniol | Citronellol | Saccharomyces cerevisiae | Reduction (OYE2 enzyme) | This compound, Citronellyl acetate | nih.govtwistaroma.frmdpi.com |
| 3,7-dimethyl octa-2,5-dien-1,7-diol | 3,7-dimethyl-5-octen-1,7-diol | Saccharomyces cerevisiae | Reduction | cis- and trans-rose oxide | acs.orgnih.gov |
Potential Pharmacological Activities
Recent studies have begun to explore the pharmacological potential of this compound, moving beyond its traditional use in fragrances. nih.govresearchgate.net
This compound has demonstrated significant anti-inflammatory activity in various experimental models. nih.govresearchgate.netresearchgate.net Initial evidence came from the formalin test in mice, where this compound administration inhibited the late, inflammatory phase of the test. nih.govresearchgate.net
Further studies using models of paw inflammation induced by complete Freund's adjuvant (CFA) and carrageenan confirmed these properties. nih.govresearchgate.net Pre-treatment with this compound significantly reduced paw edema at multiple time points after the CFA injection. nih.govresearchgate.net This effect is associated with a reduction in the local production of the pro-inflammatory cytokine Interleukin-1β (IL-1β), although it did not affect Tumor Necrosis Factor-α (TNF-α) levels. nih.govresearchgate.net
The mechanism of action for this compound's anti-inflammatory effects appears to be linked to its ability to inhibit leukocyte migration. nih.govresearchgate.netresearchgate.net In carrageenan-induced inflammation, this compound not only decreased paw edema but also significantly inhibited neutrophil migration to the inflamed site, as measured by myeloperoxidase (MPO) activity. nih.govresearchgate.net It also reduced leukocyte migration in a peritonitis model. nih.govresearchgate.net These findings strongly suggest that this compound possesses anti-inflammatory properties by modulating cytokine production and inhibiting the movement of inflammatory cells. nih.govresearchgate.net
Table 2: Summary of Anti-inflammatory Effects of this compound
| Inflammation Model | Key Finding | Proposed Mechanism | Reference |
|---|---|---|---|
| Formalin Test (mice) | Inhibition of the late (inflammatory) phase. | Anti-inflammatory action | nih.govresearchgate.net |
| Complete Freund's Adjuvant (CFA)-induced paw edema | Significant reduction in paw edema. | Reduced local production of IL-1β. | nih.govresearchgate.net |
| Carrageenan-induced paw edema | Decreased paw edema. | Inhibition of neutrophil migration (reduced MPO activity). | nih.govresearchgate.net |
| Carrageenan-induced peritonitis | Significant reduction in leukocyte migration. | Inhibition of leukocyte migration. | nih.govresearchgate.net |
The cytochrome P450 (CYP) enzymes are a critical family of enzymes, primarily located in the liver, responsible for Phase I metabolism of a wide range of foreign compounds (xenobiotics), including drugs. mdpi.comyoutube.commdpi.com These enzymes typically act to make compounds more water-soluble to facilitate their excretion. youtube.commdpi.com
The in vitro metabolism of this compound has been investigated using human liver microsomes and recombinant CYP enzymes. nih.gov Research focused on the two isomers, (−)-cis- and (−)-trans-rose oxide, found that they are metabolized to their respective 9-oxidized metabolites. nih.gov
Out of eleven different recombinant human P450 enzymes tested, CYP2B6 and CYP2C19 were identified as the primary enzymes responsible for the metabolism of both (−)-cis- and (−)-trans-rose oxide. nih.gov Additionally, CYP1A2 was found to efficiently oxidize (−)-cis-rose oxide at the 9-position, but it did not have the same effect on (−)-trans-rose oxide. nih.gov Inhibition studies using selective inhibitors and antibodies confirmed the significant role of CYP2B6 in the metabolism of both isomers in human liver microsomes. nih.gov These findings indicate that specific CYP enzymes, particularly CYP2B6, play a crucial role in the biotransformation of this compound in humans. nih.gov
Table 3: Cytochrome P450 Enzymes Involved in this compound Metabolism
| This compound Isomer | Primary Metabolizing Enzymes | Other Involved Enzymes | Metabolic Reaction | Reference |
|---|---|---|---|---|
| (-)-cis-rose oxide | CYP2B6, CYP2C19 | CYP1A2 | 9-hydroxylation | nih.gov |
| (-)-trans-rose oxide | CYP2B6, CYP2C19 | - | 9-hydroxylation | nih.gov |
Applications and Market Analysis Academic Perspective
Applications in Fine Chemicals and Fragrance Industry
Rose oxide is a significant fragrance chemical, naturally found in Bulgarian rose oil and reunion geranium oil, that is widely utilized for its distinctive floral and rose odor. foreverest.net It is a key component in the fine chemicals and fragrance sector due to its powerful, fresh-floral scent with green and slightly metallic undertones. foreverest.netdatavagyanik.com
This compound is a crucial ingredient in the formulation of perfumes and fragrances, valued for its ability to impart a rich, complex rose note. scentspiracy.comscimplify.com It is extensively used in rose, geranium, and other floral-like fragrance formulations for high-value perfumes. foreverest.net The compound has a penetrating and diffusive character, often described as having gassy-green or "hard" green floral notes that, upon dilution, reveal a more distinct rose-like character. pellwall.com
The molecule exists in different stereoisomeric forms, each with a unique olfactory profile. The laevo-cis isomer is noted for being sweeter, greener, and softer, while the dextro-cis isomer is spicier and more herbaceous. scentspiracy.com The trans isomers are generally sharper and less diffusive. scentspiracy.com This complexity allows perfumers to add realism, sharpness, and an edge to floral blends. scentspiracy.com It is particularly effective in trace amounts, where it can significantly modify the character of rose and green compositions. scentspiracy.com
In modern perfumery, this compound is used to support and enhance other scented accords, providing them with additional body and potency. fragrenza.com It is a key floral booster in fine fragrance formulations and can add a metallic green nuance to perfumes. fragrenza.comcosmochemistryindia.com Its versatility allows it to blend well with various fragrance families, including floral, fruity, woody, and spicy notes. fragrenza.com Examples of its application can be found in fragrances where it is used in the top notes to electrify the scent of Damask rose. fragrenza.com It is also increasingly used in men's fragrances to impart a powerful lift. fragrenza.com
Table 1: Olfactory Profile and Applications of this compound in Perfumery This table is interactive and can be sorted by clicking on the headers.
| Feature | Description | Source |
|---|---|---|
| Odor Type | Floral, Green, Metallic | scentspiracy.com |
| Odor Profile | Rosy, metallic, green, iron-like, with dusty-medicinal facets. | scentspiracy.com |
| Primary Uses | Floral modifier in rose, geranium, raspberry, and metallic accords. | scentspiracy.com |
| Function | Adds freshness, realism, and sharpness to floral blends. | scentspiracy.comcosmochemistryindia.com |
| Isomer Scent Profile | laevo-cis: sweeter, greener; dextro-cis: spicier, herbaceous; trans: sharper. | scentspiracy.com |
| Application Level | Effective in trace amounts to modify compositions. | scentspiracy.com |
The pleasant floral scent of this compound makes it a popular ingredient in a wide array of cosmetics and personal care products. scimplify.com It is incorporated into formulations to add a fresh, rosy, and clean fragrance. datavagyanik.comcosmochemistryindia.com Its use is common in products such as soaps, body washes, lotions, creams, shampoos, and deodorants. scimplify.comcosmochemistryindia.com
In these applications, this compound serves to enhance the sensory experience of the product. google.com The global rise in per capita spending on personal care, reflecting a strong trend toward self-care and wellness, directly correlates with the growing use of aromatic compounds like this compound. datavagyanik.com It is integrated into both mass-market and specialty personal care items, including body sprays and bath products, to provide a distinct sensory identity. datavagyanik.comvedaoils.com The demand for subtle yet sophisticated scents in these products has further solidified the role of this compound. datavagyanik.com
Beyond its use in fragrances, this compound is also employed as a flavoring agent in the food and beverage industry. foreverest.netscimplify.com It can be used in small dosages, typically between 0.01% and 0.2%, to enhance rose fragrances in various products. foreverest.net The compound's nuanced profile, with notes of rose, geranium, and a hint of metallic green, adds complexity to flavor formulations. nbinno.com
Market Dynamics and Trends (from a research standpoint)
The global market for this compound is experiencing steady growth, driven by increasing demand from its primary application sectors: fragrances, cosmetics, and food and beverages. wiseguyreports.com Market projections indicate a compound annual growth rate (CAGR) of approximately 3.53% to 5.5% in the coming years. wiseguyreports.comhtfmarketintelligence.com
The this compound market is segmented into natural and synthetic types. wiseguyreports.com Historically, the compound was obtained through extraction from natural sources like rose oil, but the low concentration makes this process economically unfeasible for meeting global demand. nbinno.com Consequently, the industry heavily relies on synthetic production, which accounts for the larger market share. wiseguyreports.comnbinno.com Synthetic this compound is more cost-effective and allows for greater control over purity and isomer ratios, which is critical for its olfactory properties. wiseguyreports.comnbinno.com
However, there is a significant and growing consumer preference for natural and organic products, which is a key driver for the natural this compound market. wiseguyreports.comhtfmarketintelligence.com This trend is fueled by the rising popularity of natural and luxury fragrances, aromatherapy, and wellness-based products. datavagyanik.comhtfmarketintelligence.com The demand for natural ingredients in the cosmetics and personal care industries is a major factor boosting the demand for naturally sourced this compound. archivemarketresearch.com To balance cost and authenticity, hybrid sourcing, which combines natural and synthetic ingredients, is also gaining traction. htfmarketintelligence.com
In response to the high cost of natural extraction and the environmental considerations of chemical synthesis, significant research has been directed toward developing sustainable production methods for this compound. nbinno.comcolab.ws The chemical synthesis of this compound from citronellol (B86348) is a popular and established industrial method. colab.ws One widely used industrial process involves the photooxygenation of citronellol. foreverest.netresearchgate.net
Current research trends focus on bio-based and sustainable production, including the adoption of green chemistry principles. htfmarketintelligence.com One promising area is the biotechnological production of this compound through the biotransformation of citronellol using microorganisms. colab.wsresearchgate.net Studies have reported the use of Pseudomonas spp. strains to convert citronellol into cis- and trans-rose oxides. researchgate.net This microbe-mediated transformation is seen as a potential alternative to chemical synthesis and natural extraction. colab.ws
Additionally, research into photochemical technologies continues to evolve. researchgate.net Studies have explored novel methods for the photoproduction of this compound using concentrated sunlight and photosensitizers like perylene diimide, which operates via a superoxide anion radical mechanism. photobiology.com Such methods are being assessed for their environmental impact and potential to offer a more sustainable alternative to conventional chemical processes. researchgate.net The development of these technologies aims to reduce energy consumption and environmental burden, aligning with the growing demand for sustainable sourcing in the fine chemicals industry. researchgate.net
Table 2: Market Dynamics and Research Trends for this compound This table is interactive and can be sorted by clicking on the headers.
| Aspect | Details | Source |
|---|---|---|
| Market Growth | Projected CAGR of 3.53% - 5.5%. | wiseguyreports.comhtfmarketintelligence.com |
| Dominant Production | Synthetic this compound holds a larger market share due to cost-effectiveness. | wiseguyreports.comnbinno.com |
| Natural Demand Driver | Increasing consumer preference for natural and organic ingredients in cosmetics and fragrances. | wiseguyreports.comhtfmarketintelligence.com |
| Sustainable Research | Focus on biotransformation of citronellol using microbes (Pseudomonas spp.). | colab.wsresearchgate.net |
| Chemical Synthesis | Primarily produced via photooxygenation of citronellol. | foreverest.netresearchgate.net |
| Emerging Technology | Photochemical methods using concentrated sunlight and novel photosensitizers. | researchgate.netphotobiology.com |
Regulatory Considerations for Synthetic Fragrance Ingredients
The use of synthetic fragrance ingredients, including this compound, in consumer products is governed by a complex framework of national and international regulations, as well as industry-led standards. These systems are designed to ensure the safety of ingredients for consumers through rigorous scientific assessment. The primary regulatory bodies and frameworks include the European Commission with its Cosmetic Regulation and REACH, the U.S. Food and Drug Administration (FDA) and its recent legislative updates, and the self-regulatory standards set by the International Fragrance Association (IFRA).
Regulatory Landscape in the European Union
The European Union has one of the most comprehensive regulatory frameworks for cosmetic ingredients. jarsking.com The two main pillars governing fragrance substances are the Cosmetic Regulation (EC) No. 1223/2009 and the REACH Regulation.
Cosmetic Regulation (EC) No. 1223/2009 : This is the primary law for finished cosmetic products. pellwallhelp.com It manages the safety of cosmetic ingredients through several mechanisms. Substances deemed unsafe are prohibited and listed in Annex II of the regulation, while others are restricted in concentration or use, as detailed in Annex III. pellwallhelp.com A key aspect of this regulation is the mandatory labeling of specific fragrance allergens to inform sensitive individuals. cosmedesk.com Initially, 26 allergens were identified for mandatory declaration. europa.eusgs.com However, following opinions from the Scientific Committee on Consumer Safety (SCCS), this list was significantly expanded by Regulation (EU) 2023/1545, which introduced 56 new fragrance allergens requiring labeling. alsglobal.comecomundo.eusgs.comcosmeservice.com These substances must be listed in the ingredients if their concentration exceeds 0.001% in leave-on products and 0.01% in rinse-off products. cosmedesk.comecomundo.eu
REACH Regulation (EC) No 1907/2006 : Standing for Registration, Evaluation, Authorisation and Restriction of Chemicals, REACH governs the production and use of chemical substances themselves. perfumerflavorist.comprofessionbienetre.fr Fragrance ingredients, as chemical substances, fall under its scope. perfumerflavorist.comjapagregulatorysolutions.com Manufacturers or importers of substances in quantities of one tonne or more per year are required to register them with the European Chemicals Agency (ECHA). japagregulatorysolutions.comdeesev.com This registration involves submitting a dossier of information on the substance's properties and potential hazards.
Regulatory Landscape in the United States
In the United States, fragrance ingredients are regulated by the Food and Drug Administration (FDA) under the Federal Food, Drug, and Cosmetic Act (FD&C Act). cosmeticsinfo.orgfda.gov
Labeling and Trade Secrets : Historically, U.S. regulations have allowed fragrance and flavor ingredients to be listed collectively on product labels as "Fragrance" or "Flavor". fda.govfreyrsolutions.com This provision was intended to protect the complex formulas as trade secrets. fda.govsafecosmetics.org Consequently, consumers were not typically informed of the individual chemical components within a fragrance. womensvoices.orgbcpp.org
Modernization of Cosmetics Regulation Act (MoCRA) of 2022 : This act represents the most significant update to U.S. cosmetic regulations in over 80 years. sigmaaldrich.com MoCRA expands the FDA's authority and introduces new requirements for the cosmetics industry. Key provisions include mandatory registration of cosmetic manufacturing facilities with the FDA and the submission of product and ingredient lists. sigmaaldrich.com Crucially, MoCRA mandates the FDA to issue new regulations requiring the labeling of fragrance allergens in cosmetic products, aligning more closely with EU standards. sigmaaldrich.comcirs-group.com
Industry Self-Regulation: IFRA and RIFM
Beyond governmental regulations, the fragrance industry largely adheres to a system of self-regulation led by the International Fragrance Association (IFRA) and its research arm, the Research Institute for Fragrance Materials (RIFM). safecosmetics.org
The Role of RIFM and IFRA : RIFM conducts safety assessments on fragrance ingredients and publishes its findings. cirs-group.com Based on this scientific data, the IFRA Scientific Committee, comprised of independent experts, develops the IFRA Standards. vigon.com These standards may prohibit, restrict, or set purity specifications for the use of certain fragrance ingredients. cirs-group.com While adherence to IFRA Standards is voluntary, it is a prerequisite for membership in IFRA and is followed by the vast majority of fragrance manufacturers globally. safecosmetics.orgscentjourner.com
Regulatory Profile of this compound
This compound is a widely used synthetic fragrance ingredient that is subject to the aforementioned regulatory and self-regulatory frameworks. Its current status is characterized by a high level of acceptance based on available safety data.
IFRA : this compound is not restricted by the IFRA Standards. vigon.comfraterworks.com This indicates that, based on current scientific evidence assessed by RIFM, its use in fragrance compositions does not pose a safety concern under the established code of practice.
EU Cosmetic Regulation : this compound is not listed among the fragrance allergens that require mandatory labeling under Regulation (EC) No. 1223/2009 and its subsequent amendments. scentspiracy.com
FEMA GRAS : In the context of flavorings, this compound has been determined to be Generally Recognized as Safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA), holding the designation FEMA 3236. scentspiracy.com
The following tables provide a summary of the regulatory frameworks and the specific status of this compound.
| Framework | Jurisdiction | Key Features | Governing Body |
|---|---|---|---|
| Cosmetic Regulation (EC) No. 1223/2009 | European Union | Manages finished products; Prohibited (Annex II) & Restricted (Annex III) lists; Mandatory labeling of specific allergens. pellwallhelp.comsgs.comnoviconnect.com | European Commission / SCCS |
| REACH Regulation (EC) No 1907/2006 | European Union | Requires registration and safety data for all chemical substances manufactured or imported >1 tonne/year. perfumerflavorist.comjapagregulatorysolutions.com | European Chemicals Agency (ECHA) |
| FD&C Act & MoCRA | United States | Allows "Fragrance" on labels for trade secrets; MoCRA introduces mandatory facility registration, product listing, and future allergen labeling. fda.govsigmaaldrich.com | Food and Drug Administration (FDA) |
| IFRA Standards | International (Self-Regulation) | Sets Code of Practice for safe use, including prohibitions and restrictions on specific ingredients based on RIFM safety assessments. safecosmetics.orgcirs-group.com | International Fragrance Association (IFRA) |
Future Research Directions and Emerging Trends
Development of More Active Enzymes for Biocatalysis
A significant area of future research involves the development of more active enzymes for the biocatalytic synthesis of rose oxide. Biocatalysis offers a promising, environmentally friendly alternative to traditional chemical synthesis routes, which often utilize harsh reagents and conditions. ukri.orgmdpi.com The key step in the biocatalytic production of this compound from citronellol (B86348) involves the oxidation of a specific carbon-hydrogen bond, a process that is chemically inert and challenging for conventional methods. ukri.org
Current research has focused on engineering enzyme variants, such as those derived from P450BM3, capable of performing this critical oxidation in aqueous environments at ambient temperatures. ukri.org While proof-of-concept has been demonstrated with enzyme variants achieving reasonable selectivity, further improvements in both activity and selectivity are required for a commercially viable process. ukri.org Future efforts will likely involve advanced computational methods, such as molecular dynamics simulations, to guide enzyme design and optimize catalytic performance. ukri.org The goal is to develop enzymes that can achieve higher yields and selectivity for the desired this compound stereoisomer, specifically the (−)-cis isomer, which is primarily responsible for the characteristic rose fragrance. wikipedia.orgthegoodscentscompany.com
Exploration of Alternative Feedstocks for Sustainable Production
Alternative feedstocks based on citronellol are being investigated to enhance the efficiency and productivity of the this compound synthesis process. ukri.org The broader context of the chemical industry is moving towards the utilization of renewable resources such as bio-naphtha, pyrolysis oil, biogas from organic waste, and vegetable oils as feedstocks. rsc.orgieabioenergy.com While the complete defossilization of the chemical industry presents challenges, biomass-based methanol (B129727) and electricity-based methanol are considered promising green carbon feedstocks for the production of various chemicals, including intermediates that could potentially be used for this compound synthesis. rsc.org Research in this area aims to identify and develop processes that can efficiently convert these sustainable feedstocks into citronellol or other precursors for this compound production, contributing to a more circular and bio-based economy. ieabioenergy.com
Advanced Modeling of Aroma Perception and Interactions
Understanding the complex aroma profile of this compound and its interactions with other volatile compounds is crucial for its application in fragrances and flavors. Future research will involve advanced modeling techniques to gain deeper insights into aroma perception and the synergistic or antagonistic effects of this compound in mixtures. thegoodscentscompany.commdpi.comoup.com
Studies have shown that the enantiomeric ratio of cis-rose oxide significantly influences white wine aroma, particularly in Gewürztraminer wine. mdpi.comdoaj.org The (−)-cis enantiomer is dominant in wine and has a lower odor threshold compared to other isomers. wikipedia.orgmdpi.com Research utilizing techniques like triangle tests and descriptive analysis has demonstrated that different ratios of this compound enantiomers can alter aroma perception, especially when other monoterpenes like linalool (B1675412) and α-terpineol are present at low or medium concentrations. mdpi.comdoaj.org High concentrations of other monoterpenes can mask the influence of this compound. mdpi.comdoaj.org
Further Investigation into Biological Activities and Metabolic Pathways
While primarily known for its olfactory properties, there is emerging research into the potential biological activities of this compound and the metabolic pathways involved in its biosynthesis and degradation. Future research will delve deeper into these areas.
Preliminary studies suggest that this compound may possess anti-inflammatory and antidepressant activities. researchgate.netresearchgate.net In silico analysis of pharmacokinetic properties indicates that this compound could potentially be administered orally, exhibiting good intestinal absorption and regular hepatic metabolism with low predicted toxicity. researchgate.netresearchgate.net Docking studies suggest that this compound may interact with receptors in the serotonergic pathway, potentially explaining its observed antidepressant-like effects in animal models. researchgate.net Further in-depth in vivo and in vitro studies are needed to confirm these preliminary findings and elucidate the underlying mechanisms of action.
Research into the metabolic pathways of monoterpenoids, including compounds structurally related to this compound like citronellol and geraniol (B1671447), is ongoing in plants such as Pelargonium graveolens (rose-scented geranium). oup.com Understanding these biosynthetic pathways could potentially lead to biotechnological approaches for producing this compound or related aroma compounds in engineered biological systems. longdom.org Additionally, exploring the metabolic fate of this compound in biological systems, both in organisms that produce it and those exposed to it, will be important for a comprehensive understanding of its biological profile.
Innovation in Environmentally Friendly Synthesis Technologies
Innovation in environmentally friendly synthesis technologies for this compound is a critical future research direction aimed at minimizing the environmental impact of its production. researchgate.netrsc.org
Current synthetic routes often involve polluting reagents. ukri.org Research is exploring greener alternatives, including photochemical methods and biocatalysis. researchgate.netrsc.orgrsc.orgresearchgate.net Photochemical processes, such as dye-sensitized photooxidation of citronellol, followed by reduction and cyclization, offer an alternative to traditional thermal methods and have been assessed using green metrics. researchgate.netrsc.orgrsc.org While these assessments highlight the advantages of photochemical alternatives, the methods for evaluation themselves have limitations, indicating a need for further refinement in green chemistry metrics. researchgate.netrsc.org
The development of biocatalytic routes, as discussed in section 8.1, is another key aspect of environmentally friendly synthesis, utilizing enzymes to perform specific transformations under milder conditions. ukri.orgmdpi.com Future research will continue to explore novel catalytic systems, reaction conditions, and process designs that reduce waste, minimize energy consumption, and utilize renewable resources, aligning with the principles of green chemistry. semanticscholar.org This includes investigating alternative oxidants and reaction media that are less hazardous and more sustainable. researchgate.net
Q & A
Basic Research Questions
Q. What are the established synthetic routes for rose oxide, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer : this compound (CAS 16409-43-1) is synthesized via acid-catalyzed cyclization of citronellol derivatives or photooxygenation of β-citronellol. Key variables include temperature (e.g., 25–80°C), solvent polarity (e.g., hexane vs. ethanol), and catalyst choice (e.g., Lewis acids like BF₃·Et₂O). Stereoselectivity (cis/trans isomers) is controlled by steric hindrance during cyclization . For reproducibility, document exact molar ratios, reaction times, and purification methods (e.g., fractional distillation) as per IUPAC guidelines .
Q. Which spectroscopic techniques are critical for characterizing this compound’s structural and enantiomeric purity?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) and chiral-phase HPLC are standard for enantiomeric separation. Nuclear magnetic resonance (NMR) analysis (¹H, ¹³C) identifies characteristic signals: δ 4.85–5.10 ppm (vinyl protons) and δ 1.60–1.75 ppm (methyl groups). Compare retention indices and spectral data against authenticated reference samples . For novel derivatives, include high-resolution mass spectrometry (HRMS) and optical rotation measurements .
Q. How can researchers ensure stability and prevent peroxidation in this compound during storage?
- Methodological Answer : Store this compound under inert gas (argon/nitrogen) in amber glass vials at 4°C. Test for peroxides quarterly using iodometric titration or test strips; discard if peroxide concentrations exceed 10 ppm . Monitor evaporative loss by tracking container volume and sealing with PTFE-lined caps .
Advanced Research Questions
Q. How can contradictory data on this compound’s enantiomeric ratios in natural vs. synthetic sources be resolved?
- Methodological Answer : Discrepancies often arise from extraction methods (e.g., steam distillation altering labile isomers) or synthetic side reactions. Address this by:
- Conducting comparative studies using identical analytical conditions (e.g., GC column type, temperature gradient).
- Applying multivariate statistical analysis (e.g., PCA) to isolate variables causing divergence .
- Referencing chiral chromatography data from peer-reviewed databases (e.g., CAS Common Chemistry) to validate findings .
Q. What computational models best predict this compound’s interaction with olfactory receptors, and how can they be validated experimentally?
- Methodological Answer : Molecular docking simulations (e.g., AutoDock Vina) model binding affinities to OR5AN1 receptors. Validate predictions via:
- Site-directed mutagenesis of receptor binding pockets.
- In vitro calcium imaging assays using HEK293 cells expressing olfactory receptors.
- Cross-referencing with sensory evaluation panels to correlate computational scores with human perception thresholds .
Q. How do stereochemical variations in this compound impact its biodegradation pathways in environmental systems?
- Methodological Answer : Use isotope-labeled (¹³C) this compound isomers in soil/water microcosms. Track degradation via:
- LC-MS/MS to identify intermediates (e.g., hydroxy derivatives).
- Metagenomic analysis to profile microbial consortia involved in catabolism.
- Compare half-lives of (Z)- and (E)-isomers under varying pH/temperature conditions .
Methodological Best Practices
Q. What experimental designs minimize bias in sensory studies evaluating this compound’s odor thresholds?
- Methodological Answer : Implement double-blind trials with randomized sample presentation. Use a cohort of ≥50 participants to account for genetic variability in olfactory receptor expression. Normalize data using ASTM E679-19 standards for odor detection thresholds. Disclose all conflicts of interest and ethical approvals (e.g., IRB protocols) .
Q. How should researchers address irreproducibility in this compound’s synthetic yields reported across literature?
- Methodological Answer : Perform kinetic studies to identify rate-limiting steps (e.g., cyclization vs. dehydration). Use design of experiments (DoE) to optimize variables (e.g., catalyst loading, solvent). Publish full experimental details, including failed attempts, in supplementary materials to aid troubleshooting .
Data Presentation and Publication Guidelines
- Structural Data : Include crystallographic data (CCDC deposition numbers) for novel derivatives .
- Spectra : Provide raw NMR/GC-MS files in supplementary materials with baseline correction annotations .
- Ethical Compliance : Declare all funding sources and adhere to the Beilstein Journal’s guidelines for hazard disclosure in methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
